Cysteamine bitartrate

Description

Properties

IUPAC Name |

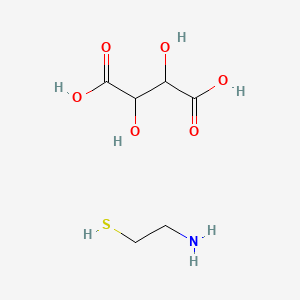

2-aminoethanethiol;2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.C2H7NS/c5-1(3(7)8)2(6)4(9)10;3-1-2-4/h1-2,5-6H,(H,7,8)(H,9,10);4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSKJTUFFDRENDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS)N.C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27761-19-9 | |

| Record name | (mercaptoethyl)ammonium hydrogen tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.204 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of Cysteamine Bitartrate in Lysosomal Storage Diseases

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction to Lysosomal Storage Diseases and the Case of Cystinosis

Lysosomal storage diseases (LSDs) are a group of inherited metabolic disorders characterized by the abnormal accumulation of various substances within the lysosomes of cells. This accumulation is typically due to a deficiency in a specific lysosomal enzyme or transporter protein. Cystinosis is a quintessential example of an LSD, arising from mutations in the CTNS gene.[1][2][3] This gene encodes cystinosin, a lysosomal transmembrane protein responsible for transporting the amino acid cystine out of the lysosome.[1][3] In individuals with cystinosis, the malfunction of this transporter leads to the pathological accumulation and crystallization of cystine within lysosomes, causing widespread cellular damage and affecting multiple organs, most notably the kidneys and eyes.[1][3]

Cysteamine (B1669678) Bitartrate (B1229483): The Primary Therapeutic Agent

Cysteamine bitartrate is the cornerstone of treatment for nephropathic cystinosis.[3][4] It is an aminothiol (B82208) that acts as a cystine-depleting agent, mitigating the cellular and tissue damage caused by cystine accumulation.[1][4] Early and lifelong administration of cysteamine is recommended to preserve organ function, particularly renal function, and to slow the progression of the disease.[4]

Core Mechanism of Action: The Disulfide Interchange

The primary therapeutic effect of this compound is achieved through a biochemical process known as a disulfide interchange reaction within the lysosome.

-

Lysosomal Entry: After administration, this compound is metabolized to cysteamine, which is capable of entering the lysosomes.[1]

-

Reaction with Cystine: Inside the lysosome, the thiol group of cysteamine reacts with the disulfide bond of the accumulated cystine.[2][5]

-

Formation of a Mixed Disulfide: This reaction cleaves the cystine molecule, forming cysteine and a mixed disulfide of cysteine and cysteamine.[1][2][5]

-

Alternative Egress: The resulting cysteine-cysteamine mixed disulfide is structurally similar to lysine (B10760008) and can exit the lysosome via the PQLC2 lysine transporter, bypassing the defective cystinosin transporter.[2][3] Cysteine can also leave the lysosome through its own transporter.[2]

This mechanism effectively reduces the intralysosomal cystine concentration, which is the primary therapeutic goal in the management of cystinosis.[1][4]

Caption: this compound's mechanism of action in bypassing the defective cystinosin transporter.

Quantitative Data on Therapeutic Efficacy

The efficacy of this compound is primarily monitored by measuring white blood cell (WBC) cystine levels. The goal of therapy is to maintain these levels below a target threshold to prevent long-term complications.

| Parameter | Untreated Patients | Treated Patients (Target) | Source |

| WBC Cystine Level (nmol ½ cystine/mg protein) | > 2.0 | < 1.0 | [6] |

| Renal Function | Progressive decline leading to end-stage renal disease | Slowed progression of renal disease | [3] |

| Growth | Significant growth retardation | Improved growth velocity | [6] |

Key Experimental Protocols

Measurement of White Blood Cell (WBC) Cystine

Objective: To quantify the intracellular cystine levels in leukocytes for the diagnosis and therapeutic monitoring of cystinosis.

Methodology:

-

Leukocyte Isolation:

-

Whole blood is collected in heparinized tubes.

-

Leukocytes are isolated, often through methods like dextran (B179266) sedimentation or immunomagnetic granulocyte purification.[7]

-

-

Cell Lysis and Protein Precipitation:

-

The isolated leukocytes are lysed, and proteins are precipitated, typically using sulfosalicylic acid.[8]

-

-

Cystine Quantification:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the current gold standard, offering high specificity and a low limit of quantification.[9][10] The supernatant from the protein precipitation step is analyzed to determine the cystine concentration.[9]

-

Cystine Binding Protein Assay: A historical method involving a competitive binding assay with a radiolabeled cystine tracer.[9]

-

-

Protein Quantification:

-

The total protein content of the leukocyte pellet is measured using standard colorimetric assays such as the Lowry, Bradford, or BCA methods.[9]

-

-

Normalization:

-

The cystine concentration is normalized to the protein content and is typically expressed as nmol of half-cystine per mg of protein.[6]

-

Caption: A generalized experimental workflow for the quantification of WBC cystine levels.

In Vitro Cystine Depletion Assay

Objective: To assess the efficacy of cysteamine or other cystine-depleting agents in a cell-based model.

Methodology:

-

Cell Culture: Fibroblasts or conditionally immortalized proximal tubular epithelial cells (ciPTECs) from cystinosis patients are cultured.[10]

-

Cystine Loading: The cells are incubated with a medium containing a high concentration of cystine to induce intracellular accumulation. For tracking purposes, radiolabeled 35S-cystine can be used.

-

Treatment: The cystine-loaded cells are then treated with various concentrations of cysteamine or the test compound.[10]

-

Sample Collection: At predetermined time points, the cells are harvested.

-

Cystine Measurement: Intracellular cystine levels are quantified using LC-MS/MS as described in the protocol above.

-

Data Analysis: The reduction in intracellular cystine concentration over time and in response to different drug concentrations is calculated to determine the efficacy of the treatment.

Beyond Cystine Depletion: Other Potential Mechanisms

While the disulfide interchange is the primary mechanism, research suggests that cysteamine may have other beneficial effects:

-

Antioxidant Properties: Cysteamine has demonstrated antioxidant effects, which may help to mitigate the oxidative stress associated with lysosomal dysfunction.[3]

-

Modulation of Cellular Processes: Some studies suggest that cysteamine may influence other cellular pathways, although these are less well-characterized than its direct effect on cystine levels.[3]

Conclusion and Future Directions

This compound is a life-saving therapy for individuals with cystinosis, and its mechanism of action is a classic example of substrate reduction therapy for a lysosomal storage disease. The disulfide interchange reaction that facilitates the removal of accumulated cystine from lysosomes is well-understood and forms the basis of its clinical efficacy. Current research is focused on developing new formulations, such as delayed-release capsules, to improve patient adherence and quality of life by reducing the dosing frequency.[4][6] Additionally, the exploration of gene and stem cell therapies holds promise for a more definitive cure for this and other lysosomal storage diseases. A thorough understanding of the foundational mechanism of this compound is crucial for the development of these next-generation therapeutics.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Introduction - Clinical Review Report: Cysteamine delayed-release capsules (Procysbi) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Disulfide (biochemistry) - Wikipedia [en.wikipedia.org]

- 6. This compound delayed‐release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open‐label study of treatment‐naïve patients <6 years of age with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. erndim.org [erndim.org]

- 10. Quantification of cystine in human renal proximal tubule cells using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Aminothiol's Journey: A Technical History of Cysteamine Bitartrate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the history of cysteamine (B1669678) bitartrate (B1229483), from its initial discovery and synthesis to its development as a cornerstone therapy for cystinosis and its exploration in other therapeutic areas. The following sections detail the scientific milestones, key experimental findings, and the evolution of our understanding of this multifaceted molecule.

Early Discovery and Synthesis

Cysteamine, chemically known as 2-aminoethanethiol, is an endogenous aminothiol (B82208) derived from the degradation of coenzyme A in mammals. Its initial discovery was not linked to a specific therapeutic application but rather as a fundamental biomolecule. Early research in the first half of the 20th century focused on the chemical synthesis and characterization of cysteamine and its oxidized disulfide form, cystamine (B1669676).

One of the earliest documented syntheses of cystamine involved the thermal decarboxylation of the amino acid cystine. Later, in 1940, a method for synthesizing cystamine through the oxidation of cysteamine with hydrogen peroxide was described. These early synthetic methods laid the groundwork for producing cysteamine for further investigation. The bitartrate salt of cysteamine was later developed to improve the stability and palatability of the compound for pharmaceutical use.

Preclinical Development: From Radiation Protection to a Lifesaving Treatment for Cystinosis

Cysteamine's therapeutic potential was first explored for its radioprotective properties in the 1950s. However, its most significant preclinical breakthrough came with the discovery of its efficacy in the lysosomal storage disorder, cystinosis.

Nephropathic cystinosis is a rare, autosomal recessive genetic disease caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin. Defective cystinosin leads to the accumulation of cystine crystals within the lysosomes of various tissues, causing widespread organ damage, particularly to the kidneys and eyes.

The pivotal discovery that cysteamine could deplete intralysosomal cystine was a turning point in the management of cystinosis. Preclinical studies in animal models of cystinosis, such as Ctns knockout mice, demonstrated the efficacy of cysteamine bitartrate in reducing cystine levels in various organs and preserving renal function.

Key Preclinical Findings:

| Animal Model | Treatment Regimen | Key Findings | Reference |

| Ctns knockout mice | Cysteamine in drinking water | - Significantly reduced cystine levels in all tissues examined (kidney, liver, spleen, etc.).- Preserved renal function, as evidenced by lower serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN) levels.- Improved overall survival compared to untreated mice. | |

| Cystinotic rats | Oral administration of this compound | - Delayed the progression of renal disease.- Reduced the severity of ocular manifestations. |

Clinical Development and Regulatory Milestones

The promising preclinical data paved the way for clinical trials in patients with cystinosis. These trials confirmed the efficacy of cysteamine in depleting white blood cell (WBC) cystine levels, which is used as a biomarker for treatment efficacy.

The immediate-release formulation of this compound, Cystagon® , was approved by the U.S. Food and Drug Administration (FDA) in 1994 for the treatment of nephropathic cystinosis. While highly effective, the short half-life of immediate-release cysteamine necessitated a demanding dosing schedule of every six hours, which posed a significant burden on patients and their families, often leading to non-adherence.

To address this challenge, a delayed-release formulation of this compound, Procysbi® , was developed. This formulation, featuring enteric-coated microbeads, allows for twice-daily dosing. Clinical trials demonstrated that Procysbi® was non-inferior to Cystagon® in controlling WBC cystine levels. Procysbi® received FDA approval in 2013.

Pivotal Clinical Trial Data:

| Trial Identifier | Formulation | Number of Patients | Dosing Regimen | Primary Endpoint | Key Outcome |

| NCT01000961 | Delayed-Release (Procysbi®) vs. Immediate-Release (Cystagon®) | 43 | Procysbi®: Every 12 hoursCystagon®: Every 6 hours | White Blood Cell (WBC) Cystine Levels | Procysbi® was non-inferior to Cystagon® in maintaining WBC cystine levels below 1 nmol/half-cystine/mg protein. |

| RP103-04 (Extension Study) | Delayed-Release (Procysbi®) | 15 (treatment-naïve patients <6 years) | Twice daily | WBC Cystine Levels, Renal Function, Growth | Significant decrease in WBC cystine levels, improvement in estimated glomerular filtration rate (eGFR), and positive effects on growth. |

Mechanism of Action

This compound's therapeutic effects stem from several distinct mechanisms of action, with the most well-characterized being its role in cystine depletion in cystinosis.

Cystine Depletion in Cystinosis

The primary mechanism of action of cysteamine in cystinosis is the reduction of intralysosomal cystine. Cysteamine enters the lysosome and, through a thiol-disulfide exchange reaction, breaks the disulfide bond in cystine. This reaction forms cysteine and a mixed disulfide of cysteine and cysteamine. Both of these products can then be transported out of the lysosome via alternative transport systems, bypassing the defective cystinosin transporter.

Antioxidant Effects

Cysteamine is a potent antioxidant that combats oxidative stress through multiple mechanisms:

-

Direct Radical Scavenging: As a thiol-containing compound, cysteamine can directly scavenge reactive oxygen species (ROS).

-

Replenishment of Intracellular Glutathione (GSH): Cysteamine promotes the uptake of cystine and its reduction to cysteine, the rate-limiting precursor for the synthesis of glutathione, the cell's primary endogenous antioxidant.

-

Modulation of Antioxidant Enzymes: Cysteamine has been shown to increase the activity of antioxidant enzymes such as catalase.

Depigmenting Effects

Topical cysteamine has shown promise in treating hyperpigmentation disorders like melasma. Its depigmenting effects are attributed to several actions within the melanogenesis pathway:

-

Inhibition of Tyrosinase and Peroxidase: Cysteamine inhibits these key enzymes involved in melanin (B1238610) synthesis.

-

Scavenging of Dopaquinone: It removes this intermediate in the melanin production pathway.

-

Chelation of Iron and Copper Ions: These metal ions are cofactors for tyrosinase.

-

Increasing Intracellular Glutathione: GSH can inhibit melanin synthesis.

Experimental Protocols

Measurement of White Blood Cell (WBC) Cystine Levels

The monitoring of WBC cystine levels is crucial for managing cystinosis patients on cysteamine therapy. The gold standard method for this measurement is high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Protocol Outline:

-

Sample Collection: Whole blood is collected in an acid-citrate-dextrose (ACD) tube.

-

Leukocyte Isolation: Leukocytes are isolated from the whole blood sample, often through a density gradient centrifugation method. More sensitive methods may involve the specific isolation of polymorphonuclear leukocytes.

-

Protein Precipitation: The isolated leukocytes are lysed, and the protein is precipitated, typically with an acid such as sulfosalicylic acid.

-

Cystine Measurement: The cystine content in the protein-free supernatant is quantified using HPLC-MS/MS.

-

Protein Quantification: The protein content of the leukocyte pellet is determined using a standard protein assay (e.g., Lowry or Bradford assay).

-

Normalization: The cystine concentration is normalized to the protein content and expressed as nmol half-cystine/mg protein.

In Vitro Antioxidant Capacity Assessment (DPPH Assay)

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the free radical scavenging activity of a compound.

Protocol Outline:

-

Preparation of DPPH Solution: A stock solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Reaction Mixture: Various concentrations of this compound are added to the DPPH solution. A control is prepared with the solvent alone.

-

Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Absorbance Measurement: The absorbance of the solutions is measured at the characteristic wavelength of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of tyrosinase, a key enzyme in melanogenesis.

Protocol Outline:

-

Enzyme and Substrate Preparation: A solution of mushroom tyrosinase and a solution of a substrate, such as L-DOPA, are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 6.8).

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the tyrosinase solution, the test compound (this compound at various concentrations), and the buffer. A control well contains the enzyme and buffer without the inhibitor.

-

Reaction Initiation: The reaction is initiated by adding the L-DOPA solution to all wells.

-

Incubation and Measurement: The plate is incubated at a specific temperature (e.g., 37°C), and the formation of dopachrome (B613829), a colored product, is monitored by measuring the absorbance at approximately 475 nm at regular intervals.

-

Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated by comparing the rate of dopachrome formation in the presence of cysteamine to that of the control.

Future Directions

The journey of this compound from a simple aminothiol to a life-altering medication for cystinosis is a testament to the power of scientific discovery and drug development. Ongoing research continues to explore the full therapeutic potential of this molecule. Areas of active investigation include its use in other neurodegenerative diseases, such as Huntington's disease, and its topical application for various dermatological conditions. The development of novel formulations and delivery systems for cysteamine remains an important area of research to further improve patient adherence and quality of life. As our understanding of the intricate cellular pathways modulated by cysteamine deepens, new therapeutic opportunities for this "old" drug are likely to emerge.

Cysteamine bitartrate synthesis pathway and chemical properties

An In-depth Technical Guide to Cysteamine (B1669678) Bitartrate (B1229483): Synthesis, Chemical Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cysteamine bitartrate is a critical therapeutic agent for the management of nephropathic cystinosis, a rare lysosomal storage disorder.[1][2][3] As an aminothiol, its primary function is to deplete the intralysosomal accumulation of cystine, the hallmark of the disease.[1][3][4] This technical guide provides a comprehensive overview of the synthesis pathways of this compound, its key chemical and physical properties, detailed experimental protocols, and its mechanism of action. The information is intended to serve as a core resource for researchers, chemists, and pharmaceutical professionals involved in the study and development of cysteamine-based therapies.

Chemical Properties of this compound

This compound is the tartaric acid salt of cysteamine.[5] The salt form provides greater stability compared to the cysteamine free base, which is prone to oxidation.[6] It presents as a white to off-white, water-soluble crystalline powder.[5][7][8]

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-aminoethanethiol;(2R,3R)-2,3-dihydroxybutanedioic acid | [9] |

| Synonyms | Mercaptamine bitartrate, Cystagon, Procysbi | [7][9] |

| CAS Number | 27761-19-9 | [9][10] |

| Molecular Formula | C₆H₁₃NO₆S (or C₂H₇NS · C₄H₆O₆) | [5][7][9][10] |

| Molecular Weight | 227.24 g/mol | [5][8][9] |

| Melting Point | 97-98.5 °C | [10] |

| Appearance | White to off-white crystalline powder | [5][7][8] |

| Solubility | Water: Freely soluble / 45 mg/mL (198.03 mM) | [4][5][8] |

| Ethanol (B145695): Insoluble | [4] | |

| DMSO: Insoluble (or 45 mg/mL with fresh DMSO) | [4][11] | |

| pKa (Cysteamine) | 10.4 | [12] |

Synthesis Pathways

The synthesis of this compound is a two-stage process: first, the synthesis of the active moiety, cysteamine (or its hydrochloride salt), followed by its reaction with L-(+)-tartaric acid. Several routes to cysteamine have been developed, primarily starting from ethanolamine (B43304) or 2-chloroethylamine (B1212225). A key challenge in cysteamine synthesis is preventing its oxidation to the disulfide dimer, cystamine.[13]

Pathway 1: From Ethanolamine via 2-Aminoethyl Hydrogen Sulfate and Thiazolidine (B150603) Intermediates

This is a common and robust industrial method. It involves the conversion of ethanolamine to an intermediate that is then cyclized and hydrolyzed.[14][15][16] A modern variation uses a thiazolidine intermediate to protect the thiol group and minimize oxidation.[3]

Pathway 2: From 2-Chloroethylamine Hydrochloride

This pathway involves the reaction of 2-chloroethylamine hydrochloride with a sulfur source, such as sodium thiocarbonate, followed by hydrolysis to yield cysteamine.[14][17] The resulting cysteamine hydrochloride can then be converted to the bitartrate salt.

Pathway 3: From Aziridine (B145994)

The synthesis of cysteamine can also be achieved through the ring-opening of aziridine with hydrogen sulfide. Aziridines are strained three-membered rings that readily undergo ring-opening reactions.[18][19] This method offers a direct route to the 2-aminoethanethiol structure.

Mechanism of Action in Cystinosis

Cystinosis is an autosomal recessive disorder caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1][2] A defective cystinosin protein leads to the accumulation and crystallization of cystine within lysosomes, causing cellular damage, particularly in the kidneys and eyes.[1][2]

This compound therapy works by reducing these intralysosomal cystine levels.[1][20] After administration, the compound is metabolized to cysteamine, which enters the lysosome. Inside, cysteamine participates in a thiol-disulfide exchange reaction with cystine. This reaction cleaves the cystine molecule (Cys-S-S-Cys) to form cysteine and a mixed disulfide of cysteine-cysteamine (Cys-S-S-Cysteamine).[1][3][21] Unlike cystine, both of these products can exit the lysosome via alternative transport pathways that are unaffected in cystinosis, such as the PQLC2 transporter for the mixed disulfide.[2][3] This effectively bypasses the defective cystinosin transporter, depletes the stored cystine, and mitigates cellular damage.[1][3]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound, compiled from published patents and scientific literature.

Protocol: Synthesis of this compound from Cysteamine Hydrochloride

This protocol describes the conversion of commercially available cysteamine hydrochloride to this compound.

Materials:

-

Cysteamine hydrochloride

-

Ethanol

-

Sodium hydroxide (B78521) (NaOH)

-

L-(+)-Tartaric acid

-

Butylated hydroxyanisole (BHA, antioxidant)

-

Celite for filtration

Procedure:

-

Preparation of Cysteamine Free Base: In a reaction vessel, prepare a mixture of ethanol (10 parts by volume, e.g., 1000 mL), butylated hydroxyanisole (0.01 parts by weight, e.g., 1 g), and cysteamine hydrochloride (1 part by weight, e.g., 100 g).[22]

-

Stir the mixture and cool it to a temperature of 5 to 10°C.[22]

-

Separately, prepare a solution of sodium hydroxide (0.35 parts by weight, e.g., 35.2 g) in ethanol (5 parts by volume, e.g., 500 mL).[22]

-

Add the ethanolic NaOH solution to the cysteamine hydrochloride mixture over a period of 30 minutes, maintaining the temperature between 10 to 15°C.[22]

-

Stir the resulting mixture for 45 minutes at 10 to 15°C. A precipitate of sodium chloride will form.[22]

-

Filter the mixture through a pad of celite to remove the precipitated sodium chloride. The filtrate contains the cysteamine free base.[22]

-

Salt Formation: In a separate vessel, prepare a mixture of ethanol (12.5 parts by volume, e.g., 1250 mL), butylated hydroxyanisole (0.01 parts by weight, e.g., 1 g), and L-(+)-tartaric acid (1.32 parts by weight, e.g., 132 g). Heat this mixture to 55-60°C.[22]

-

Add the cysteamine free base filtrate to the tartaric acid solution.[22]

-

Heat the combined reaction mixture to 70-75°C and stir for 45 minutes.[22]

-

Isolation and Purification: Cool the mixture to 20-30°C and stir for 40 minutes to allow this compound to crystallize.[22]

-

Filter the solid product, wash it with ethanol, and dry under vacuum to yield crude this compound.[22]

-

For further purification, the crude product can be recrystallized from methanol (B129727) or an ethanol/water mixture.[22]

Protocol: Quality Control Analysis by RP-HPLC

This protocol outlines a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for determining the purity of this compound and quantifying related substances, such as the primary oxidant impurity, cystamine.

Instrumentation and Columns:

-

HPLC system with UV or electrochemical detector.

-

Column: C18 reverse-phase column (e.g., Shim-pack Sceptre HD-C18, 5 µm, 4.6 x 250 mm).[6]

Reagents and Mobile Phase:

-

Mobile Phase A: 43 mM 1-hexanesulfonic acid sodium salt monohydrate buffer, with pH adjusted to 2.2 using 0.1% orthophosphoric acid.[6] An alternative could be a buffer of 1-octanesulfonic acid sodium and sodium phosphate.[23]

-

Mobile Phase B: Acetonitrile.[6]

-

Sample Diluent: Mobile Phase A.

Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min.[6]

-

Column Temperature: 40°C.[6]

-

Injection Volume: 10-20 µL.

-

Gradient Program: A gradient elution is typically used to separate cysteamine from its impurities. A representative program is as follows[6]:

-

0-12 min: 100% A

-

12.1-30 min: Gradient to 80% A / 20% B

-

30.1-45 min: Gradient to 70% A / 30% B

-

45.1-60 min: Return to 100% A and re-equilibrate.

-

Sample Preparation:

-

Accurately weigh and dissolve the this compound sample in Mobile Phase A to a known concentration (e.g., 0.5 mg/mL).[23] Use low-actinic glassware to protect from light.

-

Prepare reference standards for cysteamine and known impurities (e.g., cystamine) in the same manner.

-

Filter all solutions through a 0.45 µm syringe filter before injection.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. Effects of long-term cysteamine treatment in patients with cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [benchchem.com]

- 4. This compound | 27761-19-9 [chemicalbook.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. researchgate.net [researchgate.net]

- 7. CAS 27761-19-9: this compound | CymitQuimica [cymitquimica.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. This compound | C6H13NO6S | CID 11958147 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound | CAS#:27761-19-9 | Chemsrc [chemsrc.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Cysteamine | C2H7NS | CID 6058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. tdcommons.org [tdcommons.org]

- 14. Cysteamine hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 15. asianpubs.org [asianpubs.org]

- 16. CN101225063A - Method for preparing cysteamine hydrochloride by alkali hydrolysis - Google Patents [patents.google.com]

- 17. benchchem.com [benchchem.com]

- 18. Organic Syntheses Procedure [orgsyn.org]

- 19. benchchem.com [benchchem.com]

- 20. Cystinosis Medication: Cystine-depleting agents [emedicine.medscape.com]

- 21. What is the mechanism of Cysteamine Hydrochloride? [synapse.patsnap.com]

- 22. US10251850B2 - Process for preparation of this compound - Google Patents [patents.google.com]

- 23. US20150056712A1 - Methods for Analyzing Cysteamine Compositions - Google Patents [patents.google.com]

- 24. Simultaneous Determination of Cysteamine and Cystamine in Cosmetics by Ion-Pairing Reversed-Phase High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Preclinical Profile of Cysteamine Bitartrate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacological profile of cysteamine (B1669678) bitartrate (B1229483), a compound of significant interest for its therapeutic potential in various rare diseases. This document synthesizes key data on its mechanism of action, pharmacokinetics, pharmacodynamics, and toxicology from preclinical studies, offering a valuable resource for researchers engaged in drug discovery and development.

Core Pharmacological Profile

Cysteamine bitartrate is a well-established cystine-depleting agent, primarily known for its use in the treatment of nephropathic cystinosis.[1][2][3][4][5][6][7][8][9] Its mechanism of action in this context is the reduction of intralysosomal cystine accumulation. Beyond cystinosis, preclinical evidence suggests a broader therapeutic potential, particularly in mitochondrial respiratory chain (RC) diseases, where it is thought to exert antioxidant effects.[10][11]

Mechanism of Action

The primary mechanism of cysteamine involves a thiol-disulfide exchange with cystine within the lysosomes. This reaction forms cysteine and a mixed disulfide of cysteine and cysteamine, both of which can then exit the lysosome, thereby reducing the harmful accumulation of cystine crystals.

In the context of mitochondrial diseases, this compound is hypothesized to enhance glutathione (B108866) biosynthesis, a critical endogenous antioxidant, by increasing the availability of its precursor, cysteine.[10][11] However, preclinical studies have shown that its therapeutic effects in models of RC disease may not be directly linked to an overall increase in glutathione levels.[10][11] Instead, it appears to modulate a complex network of metabolic and signaling pathways.[10]

Pharmacodynamics

The primary pharmacodynamic effect of this compound is the reduction of white blood cell (WBC) cystine levels, which serves as a key biomarker for therapeutic efficacy in cystinosis.[1][4][6][7] Preclinical studies have also demonstrated its ability to improve mitochondrial membrane potential and reduce oxidative stress in models of mitochondrial disease.[10][11]

Pharmacokinetics

Preclinical pharmacokinetic studies in rats have shown that cysteamine is rapidly absorbed, with peak plasma concentrations (Cmax) achieved shortly after administration. It undergoes metabolism and is cleared from the plasma relatively quickly. The following table summarizes key pharmacokinetic parameters from a study in rats.

| Parameter | Value | Species | Administration Route |

| Tmax (minutes) | ~15-30 | Rat | Intragastric |

| Apparent Half-life (t½) | ~1.5 hours | Rat | Intragastric |

Note: Pharmacokinetic parameters can vary depending on the specific study design, dosage, and analytical methods used.

Toxicology

Preclinical studies have established a narrow therapeutic window for this compound, with toxicity observed at millimolar concentrations in various models, including C. elegans, zebrafish, and human fibroblasts.[10][11] This toxicity is directly correlated with a marked induction of hydrogen peroxide production.[10][11] In contrast, therapeutic effects are typically observed in the micromolar range.[10][11]

Quantitative Data Summary

The following tables provide a structured summary of the quantitative data gathered from preclinical studies of this compound.

Table 1: In Vitro and In Vivo Toxicity of this compound

| Model Organism/Cell Line | Toxic Concentration | Observed Effect |

| Caenorhabditis elegans | ≥ 1 mM | Impaired egg hatching, delayed or aborted development |

| Zebrafish (Danio rerio) | > 200 µM | Not well-tolerated |

| Human Fibroblasts | ≥ 1 mM | Cell death |

Table 2: Therapeutic Concentrations of this compound in Preclinical Models

| Model Organism/Cell Line | Therapeutic Concentration Range | Observed Therapeutic Effect |

| Caenorhabditis elegans (gas-1 mutant) | Micromolar range | Improved mitochondrial membrane potential and oxidative stress, modest improvement in fecundity |

| Human Fibroblasts (FBXL4 mutant) | 10 - 100 µM | Improved survival in the presence of a mitochondrial stressor |

| Zebrafish (Danio rerio) | Micromolar range | Protection from brain death induced by rotenone (B1679576) and azide (B81097) |

Key Signaling Pathways Modulated by this compound

This compound has been shown to modulate several key signaling pathways, although its effects can be context-dependent, varying between different disease models and species.

In preclinical models of mitochondrial RC disease, this compound treatment has been associated with the normalization of genes within the mTOR signaling pathway in C. elegans.[10] However, this effect was not significantly replicated in human fibroblast models of the same disease.[10]

Furthermore, studies have indicated that while increased MAPK signaling was observed in a C. elegans model of RC disease, this compound treatment did not rescue this upregulation.[10] In human fibroblasts, a 24-hour treatment with this compound showed a trend towards partial improvement in several immune response pathways, including B-cell receptor signaling , JAK-STAT signaling , and NF-κB signaling .[10]

Experimental Protocols

This section outlines the methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vivo Toxicity and Efficacy in C. elegans

-

Objective: To determine the maximum tolerated dose and assess the therapeutic efficacy of this compound in a C. elegans model of mitochondrial disease.

-

Methodology:

-

Synchronized L1 stage worms (e.g., wild-type N2 and gas-1(fc21) mutants) are cultured on Nematode Growth Medium (NGM) plates seeded with E. coli OP50.

-

This compound is added to the NGM agar (B569324) at a range of concentrations (e.g., nanomolar to millimolar).

-

For toxicity assessment in wild-type worms, endpoints such as egg hatching rate, larval development, and survival are monitored over several days.

-

For efficacy assessment in gas-1(fc21) worms, fecundity (number of offspring) and lifespan are measured.

-

Mitochondrial health is assessed by staining with fluorescent dyes such as TMRE (to measure membrane potential) and MitoSOX Red (to measure mitochondrial reactive oxygen species) followed by fluorescence microscopy and image analysis.

-

Zebrafish Brain Death Assay

-

Objective: To evaluate the protective effect of this compound against chemically-induced neuronal cell death in zebrafish larvae.

-

Methodology:

-

Zebrafish embryos are raised to 5 days post-fertilization (dpf).

-

Larvae are pre-incubated with various concentrations of this compound for a defined period (e.g., 24 hours).

-

Neuronal cell death is induced by exposing the larvae to neurotoxins such as rotenone (complex I inhibitor) or sodium azide (complex IV inhibitor).

-

Brain death is assessed by monitoring for the cessation of heartbeat and movement under a stereomicroscope.

-

The percentage of surviving larvae in each treatment group is calculated and compared to the control group.

-

Transcriptomic Analysis by RNAseq in C. elegans

-

Objective: To identify global changes in gene expression in response to this compound treatment.

-

Methodology:

-

Synchronized young adult worms (e.g., gas-1(fc21)) are treated with a therapeutic concentration of this compound or a vehicle control for a specified duration (e.g., 24 hours).

-

Total RNA is extracted from the worms using a standard protocol (e.g., Trizol-based extraction followed by column purification).

-

RNA quality and quantity are assessed using a spectrophotometer and a bioanalyzer.

-

RNA sequencing libraries are prepared from high-quality RNA samples.

-

Sequencing is performed on a high-throughput sequencing platform.

-

Bioinformatic analysis of the sequencing data is conducted to identify differentially expressed genes and perform pathway analysis.

-

Preclinical Development Workflow

The preclinical development of a compound like this compound for a rare disease typically follows a structured workflow designed to assess its safety and efficacy before moving to clinical trials.

This guide provides a foundational understanding of the preclinical pharmacological profile of this compound. Further in-depth studies are warranted to fully elucidate its mechanisms of action in various disease contexts and to optimize its therapeutic potential for a range of rare disorders.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. procysbihcp.com [procysbihcp.com]

- 3. pure.rug.nl [pure.rug.nl]

- 4. This compound delayed‐release capsules control leukocyte cystine levels and promote statural growth and kidney health in an open‐label study of treatment‐naïve patients <6 years of age with nephropathic cystinosis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. procysbihcp.com [procysbihcp.com]

- 6. researchgate.net [researchgate.net]

- 7. A Randomized Controlled Crossover Trial with Delayed-Release this compound in Nephropathic Cystinosis: Effectiveness on White Blood Cell Cystine Levels and Comparison of Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

- 9. ClinicalTrials.gov [clinicaltrials.gov]

- 10. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Cysteamine Bitartrate as a Potent Antioxidant in Cellular Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cysteamine (B1669678) bitartrate (B1229483), an aminothiol (B82208) compound, is an established therapeutic agent for nephropathic cystinosis, a rare lysosomal storage disorder. Beyond its primary function in depleting cystine accumulation, a growing body of evidence highlights its significant antioxidant properties, making it a compound of interest for mitigating oxidative stress in various cellular models of disease. This technical guide provides an in-depth overview of the antioxidant mechanisms of cysteamine bitartrate, detailed experimental protocols for its evaluation, and a summary of its quantitative effects on cellular redox homeostasis.

Core Mechanisms of Antioxidant Action

This compound exerts its antioxidant effects through a multi-faceted approach, primarily revolving around the modulation of intracellular thiol levels and the scavenging of reactive oxygen species (ROS).

1. Cysteine Prodrug and Glutathione (B108866) (GSH) Synthesis: this compound acts as a prodrug of L-cysteine, a crucial precursor for the synthesis of glutathione (GSH), the most abundant endogenous antioxidant in mammalian cells. By increasing the intracellular pool of cysteine, cysteamine can potentially enhance the cell's capacity to synthesize GSH, thereby bolstering its primary defense against oxidative damage. However, it is important to note a point of contention in the existing literature. While some studies suggest that cysteamine treatment leads to an increase in total GSH levels, more comprehensive preclinical evaluations have indicated that its therapeutic benefits may occur without a discernible increase in the total glutathione pool.[1][2][3][4] This suggests that while providing a cysteine source is a plausible mechanism, other actions of cysteamine may be more prominent in its antioxidant effects.

2. Direct Scavenging of Reactive Oxygen Species (ROS): The thiol group within the cysteamine molecule enables it to directly scavenge various reactive oxygen species, including superoxide (B77818) radicals and hydrogen peroxide.[5] This direct antioxidant activity provides an immediate line of defense against oxidative insults, protecting cellular components from damage.

3. Modulation of Antioxidant Enzyme Activity: Cysteamine has been shown to influence the activity of key antioxidant enzymes. In some experimental models, it has been observed to increase the activity of catalase (CAT), an enzyme responsible for the decomposition of hydrogen peroxide.[2] Conversely, it has also been reported to decrease the activity of glutathione peroxidase (GPx) in certain contexts.[2] The precise regulation of these enzymes by cysteamine appears to be cell-type and condition-specific, warranting further investigation.

4. Influence on the Keap1-Nrf2-ARE Signaling Pathway: The Kelch-like ECH-associated protein 1 (Keap1)-Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) pathway is a critical regulator of cellular antioxidant defenses. Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. Upon exposure to oxidative or electrophilic stress, Nrf2 is released from Keap1, translocates to the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes. Cysteamine, as a thiol-containing compound, has been shown to activate the Nrf2 pathway, leading to the upregulation of downstream antioxidant enzymes and proteins.[6]

Quantitative Data on Antioxidant Effects

The following tables summarize the quantitative effects of this compound on various markers of oxidative stress and antioxidant defense in different cellular and preclinical models.

Table 1: Effect of this compound on Reactive Oxygen Species (ROS) Levels

| Cell/Model System | This compound Concentration | Oxidative Stressor | % Reduction in ROS | Reference(s) |

| PMA-stimulated RAW macrophages | Not specified | Phorbol myristate acetate (B1210297) (PMA) | 33% | [1][7] |

| Macrophages phagocytosing apoptotic cells | Not specified | Apoptotic renal tubular cells | 43% - 52% | [1][7] |

| Human Corneal Endothelial Cells | Various (0-50 mM) | tert-butyl hydroperoxide (tBHP) | Significant inhibition | [8] |

Table 2: Effect of this compound on Glutathione (GSH) Levels

| Cell/Model System | This compound Concentration | Outcome | Reference(s) |

| C. elegans gas-1(fc21) model | Up to 100 µM | No significant increase in total glutathione levels | [5][9] |

| Cystinotic proximal tubular epithelial cells | Not specified | Increased total glutathione and restored redox status | [3][4] |

| Bovine oocytes | 100 µM | Increased intracellular GSH levels | [10] |

Table 3: Effect of this compound on Antioxidant Enzyme Activity

| Enzyme | Model System | This compound Administration | Effect on Activity | Reference(s) |

| Catalase (CAT) | Cerebral cortex of young rats | Acute administration | Increased | [2] |

| Glutathione Peroxidase (GPx) | Cerebral cortex of young rats | Acute administration | Decreased | [2] |

| Superoxide Dismutase (SOD) | Cerebral cortex of young rats | Acute administration | No significant change | [2] |

Table 4: Effect of this compound on Mitochondrial Function

| Parameter | Model System | This compound Concentration | Outcome | Reference(s) |

| Mitochondrial Membrane Potential | C. elegans gas-1(fc21) model | 10 µM and 100 µM | Significant 20% increase | [5] |

| Mitochondrial Oxidant Burden | C. elegans gas-1(fc21) model | Micromolar range | Significantly reduced | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the antioxidant properties of this compound in cellular models.

Measurement of Intracellular Reactive Oxygen Species (ROS) using DCFH-DA Assay

Principle: The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) assay is a widely used method to measure intracellular ROS. DCFH-DA is a cell-permeable compound that is deacetylated by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), which can be quantified.

Materials:

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Phosphate-buffered saline (PBS)

-

Cell culture medium

-

Black, clear-bottom 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding: Seed cells in a black, clear-bottom 96-well plate at a density that allows for 80-90% confluency on the day of the experiment. Incubate overnight.

-

Cell Treatment: Remove the culture medium and treat the cells with various concentrations of this compound for the desired duration. Include a vehicle control (e.g., PBS or DMSO) and a positive control for oxidative stress (e.g., H₂O₂ or tert-butyl hydroperoxide).

-

DCFH-DA Loading: Prepare a 10 mM stock solution of DCFH-DA in DMSO. Immediately before use, dilute the stock solution to a final working concentration of 10-20 µM in serum-free medium or PBS.

-

Incubation: Remove the treatment medium and wash the cells once with PBS. Add the DCFH-DA working solution to each well and incubate for 30-60 minutes at 37°C in the dark.

-

Fluorescence Measurement: After incubation, wash the cells twice with PBS to remove excess probe. Add PBS to each well and measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

-

Data Analysis: Normalize the fluorescence intensity to the cell number or protein concentration to account for variations in cell density. Express the results as a percentage of the control or as fold change.

Quantification of Intracellular Glutathione (GSH) using the DTNB-GSSG Reductase Recycling Assay

Principle: This colorimetric assay measures total glutathione (GSH + GSSG). The principle is based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which absorbs light at 412 nm. Glutathione reductase is included in the reaction to recycle GSSG back to GSH, allowing for the amplification of the signal and measurement of the total glutathione pool.

Materials:

-

5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

-

NADPH

-

Glutathione reductase

-

5% Sulfosalicylic acid (SSA)

-

Phosphate (B84403) buffer

-

96-well microplate

-

Microplate reader

Procedure:

-

Cell Lysis and Deproteinization:

-

Culture and treat cells with this compound as desired.

-

Harvest the cells and wash with ice-cold PBS.

-

Lyse the cells by adding ice-cold 5% SSA and incubating on ice for 10 minutes.

-

Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Collect the supernatant, which contains the glutathione.

-

-

Assay Reaction:

-

Prepare a reaction mixture containing phosphate buffer, DTNB, NADPH, and glutathione reductase.

-

In a 96-well plate, add the cell supernatant and the reaction mixture.

-

Prepare a standard curve using known concentrations of GSH.

-

-

Absorbance Measurement:

-

Incubate the plate at room temperature for 5-10 minutes.

-

Measure the absorbance at 412 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the glutathione concentration in the samples by comparing their absorbance to the standard curve.

-

Normalize the results to the protein concentration of the cell lysate.

-

Western Blot Analysis of Nrf2 Nuclear Translocation

Principle: Western blotting is used to detect the translocation of Nrf2 from the cytoplasm to the nucleus, a key indicator of its activation. This involves separating nuclear and cytoplasmic protein fractions, followed by SDS-PAGE, transfer to a membrane, and immunodetection with an Nrf2-specific antibody.

Materials:

-

Cell lysis buffers for nuclear and cytoplasmic fractionation

-

Protease and phosphatase inhibitor cocktails

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against Nrf2

-

Primary antibody against a loading control (e.g., Lamin B1 for nuclear fraction, GAPDH for cytoplasmic fraction)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Fractionation:

-

Treat cells with this compound for various time points.

-

Harvest the cells and perform nuclear and cytoplasmic fractionation using a commercially available kit or a standard protocol.

-

-

Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic fractions using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein from each fraction onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

-

Detection and Analysis:

-

Capture the chemiluminescent signal using an imaging system.

-

Perform densitometric analysis of the Nrf2 bands and normalize them to the respective loading controls.

-

Calculate the fold change in nuclear Nrf2 levels compared to the control.

-

Visualization of Signaling Pathways and Workflows

Keap1-Nrf2-ARE Signaling Pathway

The following diagram illustrates the activation of the Nrf2 antioxidant pathway, a key target of this compound.

Caption: Keap1-Nrf2-ARE Signaling Pathway Activation.

General Experimental Workflow for Assessing Antioxidant Capacity

The following diagram outlines a typical experimental workflow for evaluating the antioxidant potential of a compound like this compound in a cellular model.

Caption: Workflow for Antioxidant Capacity Assessment.

Conclusion and Future Directions

This compound demonstrates significant antioxidant properties in various cellular models, acting through multiple mechanisms including potential support of glutathione synthesis, direct ROS scavenging, and modulation of the Nrf2 signaling pathway. Its efficacy in reducing oxidative stress highlights its therapeutic potential beyond cystinosis. However, researchers should be mindful of its narrow therapeutic window, as high concentrations can induce pro-oxidant effects.

Future research should focus on elucidating the precise context-dependent effects of this compound on glutathione homeostasis and the activity of antioxidant enzymes. Further investigation into its interaction with the Nrf2 pathway and other cellular redox-sensitive signaling cascades will provide a more comprehensive understanding of its antioxidant capabilities and inform the development of novel therapeutic strategies for oxidative stress-related diseases.

References

- 1. Cysteamine Modulates Oxidative Stress and Blocks Myofibroblast Activity in CKD - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation of NRF2 and ATF4 Signaling by the Pro-Glutathione Molecule I-152, a Co-Drug of N-Acetyl-Cysteine and Cysteamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Effect of cysteamine on oxidative stress-induced cell death of human corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A novel sustained-release this compound formulation for the treatment of cystinosis: Pharmacokinetics and safety in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Cysteamine Bitartrate in Neurodegenerative Disease Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cysteamine (B1669678) bitartrate (B1229483), a well-established treatment for the rare genetic disorder nephropathic cystinosis, is gaining significant attention for its therapeutic potential in several neurodegenerative diseases. Its ability to cross the blood-brain barrier and modulate multiple pathogenic pathways makes it a compelling candidate for further investigation. This technical guide provides a comprehensive overview of the current understanding of cysteamine bitartrate's role in preclinical models of Huntington's disease, Parkinson's disease, and Alzheimer's disease. It details the compound's multifaceted mechanisms of action, including the enhancement of neurotrophic factor signaling, mitigation of oxidative stress, and modulation of protein aggregation. This document summarizes key quantitative data from pivotal studies, outlines detailed experimental protocols, and provides visual representations of the core signaling pathways involved, offering a valuable resource for researchers and drug development professionals in the field of neurodegeneration.

Introduction to this compound

Cysteamine is the decarboxylated derivative of the amino acid cysteine and its bitartrate salt is the form commonly used in pharmaceutical preparations. In the body, cysteamine and its oxidized form, cystamine (B1669676), exist in a dynamic equilibrium.[1] Primarily known for its function in reducing intralysosomal cystine accumulation in cystinosis, cysteamine's therapeutic reach is now understood to extend to several mechanisms relevant to neurodegeneration.[2] These include antioxidant properties, modulation of protein aggregation, and upregulation of crucial neuroprotective pathways.[3][4]

Mechanisms of Action in Neurodegeneration

This compound exerts its neuroprotective effects through a variety of interconnected pathways.

Enhancement of Neurotrophic Support

A key mechanism of cysteamine's neuroprotective action is its ability to increase the levels of Brain-Derived Neurotrophic Factor (BDNF), a critical protein for neuronal survival, growth, and synaptic plasticity.[5] Cysteamine has been shown to upregulate BDNF, which then binds to its receptor, Tropomyosin receptor kinase B (TrkB), initiating downstream signaling cascades that promote neuronal resilience.[6][7]

Attenuation of Oxidative Stress

Oxidative stress is a common pathological feature of many neurodegenerative diseases. Cysteamine helps to mitigate this by bolstering the cell's antioxidant defenses. It serves as a precursor for cysteine, a rate-limiting amino acid in the synthesis of glutathione (B108866) (GSH), the most abundant endogenous antioxidant.[8] Additionally, cysteamine can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response.[9]

Modulation of Protein Aggregation

The accumulation of misfolded protein aggregates is a hallmark of several neurodegenerative disorders. Cysteamine has been shown to interfere with this process. For instance, in models of Huntington's disease, it can reduce the aggregation of mutant huntingtin (mHtt) protein.[4] This may be linked to its ability to inhibit transglutaminases, enzymes that can crosslink proteins and promote aggregation.[4]

This compound in Huntington's Disease Models

Huntington's disease (HD) is an inherited neurodegenerative disorder characterized by the progressive loss of neurons, particularly in the striatum. Preclinical and clinical studies have provided significant evidence for the potential of this compound as a therapeutic agent for HD.

Quantitative Data from Preclinical and Clinical Studies

| Model | Compound | Dose & Route | Key Outcomes & Quantitative Data [4] |

| R6/2 Mice | Cystamine | 112 mg/kg & 225 mg/kg (IP) | Survival: Extended by 19.5% (120.8 days vs. 101.1 days placebo; p < 0.001) and 16.8% respectively. Motor Performance: 27% improvement on rotarod. Pathology: Attenuated mutant huntingtin (mHtt) aggregates and striatal neuron atrophy. |

| YAC128 Mice | Cystamine | Oral | Neuropathology: Prevented striatal neuronal loss and ameliorated striatal volume loss. Motor Function: Did not prevent motor dysfunction. Biomarkers: Reduced transglutaminase (TGase) activity in the forebrain. |

| Human Clinical Trial (CYST-HD) | Delayed-Release this compound | 1200 mg/day | Primary Endpoint (Total Motor Score): No statistically significant difference at 18 months (p = 0.385), though less deterioration was observed compared to placebo. Safety: The treatment was safe and well-tolerated.[10] |

Experimental Protocols

3.2.1. R6/2 Transgenic Mouse Model Study

-

Model: R6/2 transgenic mice, expressing exon 1 of the human HD gene with an expanded CAG repeat, exhibiting a rapid and aggressive phenotype.

-

Drug Administration: Daily intraperitoneal (IP) injections of cystamine (112, 225, or 400 mg/kg) or vehicle (PBS) were initiated at 21 days of age.

-

Behavioral Assessment: Motor performance was evaluated using an accelerating rotarod test.

-

Biochemical Analysis: Transglutaminase (TGase) activity was measured in brain homogenates.[4]

3.2.2. YAC128 Transgenic Mouse Model Study

-

Model: YAC128 transgenic mice, expressing the full-length human huntingtin gene with 128 CAG repeats, exhibiting a slower disease progression.

-

Drug Administration: Cystamine was delivered orally starting at 7 months of age, when the mice were already symptomatic.

-

Neuropathological Analysis: Striatal volume and neuronal counts were assessed using stereological methods.

-

Biochemical Analysis: TGase activity was measured in various brain regions.[4]

3.2.3. Human Clinical Trial (CYST-HD)

-

Study Design: A randomized, double-blind, placebo-controlled trial.

-

Participants: 96 patients with early-stage Huntington's disease.

-

Intervention: Participants received either 1200 mg of delayed-release this compound or a placebo daily for 18 months.

-

Primary Outcome Measure: Change in the Total Motor Score (TMS) of the Unified Huntington's Disease Rating Scale (UHDRS).[4][10]

This compound in Parkinson's Disease Models

Parkinson's disease (PD) is characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor dysfunction. Cysteamine has demonstrated neuroprotective and neurorestorative effects in preclinical models of PD.[11]

Quantitative Data from Preclinical Studies

| Model | Compound | Dose & Route | Key Outcomes & Quantitative Data |

| MPTP-induced Mouse Model | Cysteamine Hydrochloride | 20 mg/kg/day (IP) | Neuroprotection: Significantly decreased dopaminergic neuronal cell death within the substantia nigra and improved dopamine (B1211576) status when administered before, during, and after MPTP treatment.[12] |

| Cys-HCl Induced Parkinson's-like Model in Mice | Cysteamine Hydrochloride | 60 mg/kg (IP) | Motor Function: Induced significant impairments in motor balance and coordination (reduced performance in pole test, beam-walking test, and rotarod test). Olfactory Function: Pronounced reductions in odor discrimination abilities (increased latency in buried-food test). Pathology: Significant reduction in Tyrosine Hydroxylase (TH)-positive cells in the substantia nigra and olfactory bulb.[10] |

Experimental Protocols

4.2.1. MPTP-induced Neurodegeneration in Mice (Neuroprotective Model)

-

Animal Model: Male C57BL/6 mice.

-

Cysteamine Pre-treatment: Administer cysteamine hydrochloride (20 mg/kg/day, i.p.) daily for 4 days prior to MPTP administration.

-

MPTP Administration: A common regimen involves four injections of MPTP (e.g., 20 mg/kg, i.p.) at 2-hour intervals on a single day.

-

Behavioral Analysis: Assess motor coordination using tests such as the rotarod, pole test, and open field test.

-

Biochemical and Histological Analysis: Measure striatal dopamine levels using HPLC and quantify dopaminergic neuron loss in the substantia nigra via tyrosine hydroxylase (TH) immunohistochemistry.[13]

4.2.2. Cysteamine-induced Parkinson's-like Model in Mice (Neurotoxic Model)

-

Animal Model: Male BALB/c mice (4–5 months old).

-

Cysteamine Administration: Administer cysteamine hydrochloride (60 mg/kg, i.p.) for three alternative days (total of three doses).

-

Behavioral Analysis: After 14 days, assess motor function (pole test, beam-walking test, rotarod), olfactory function (buried-food test), and cognitive function (Y-maze test).

-

Immunohistochemistry: Quantify the number of TH-positive cells in the substantia nigra and olfactory bulb.[10]

This compound in Alzheimer's Disease Models

Alzheimer's disease (AD) is the most common form of dementia, characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and intracellular neurofibrillary tangles of hyperphosphorylated tau protein. Research into the role of cysteamine in AD is less extensive than in HD and PD, but initial findings are promising.

Quantitative Data from Preclinical Studies

| Model | Compound | Dose & Route | Key Outcomes & Quantitative Data |

| APP-Psen1 Mouse Model | Cysteamine | Daily injections for 4 months | Cognitive Function: Showed improvements in habituation and spatial learning deficits.[4] |

Experimental Protocols

5.2.1. APP-Psen1 Mouse Model Study

-

Animal Model: APP-Psen1 transgenic mice, which harbor human transgenes for the Swedish mutation of the amyloid precursor protein (APP) and a mutant presenilin-1 (PSEN1).[4]

-

Drug Administration: Chronic daily injections of cysteamine for a period of 4 months.

-

Behavioral Analysis: Assessment of cognitive functions, including habituation and spatial learning (e.g., using the Morris water maze).

-

Pathological Analysis: Evaluation of amyloid plaque burden and tau pathology in the brain through immunohistochemistry and ELISA.

Signaling Pathways Modulated by this compound

The neuroprotective effects of cysteamine are mediated through complex signaling pathways. The following diagrams illustrate the proposed mechanisms.

BDNF/TrkB Signaling Pathway

Caption: Cysteamine enhances neuronal survival via the BDNF/TrkB signaling pathway.

Nrf2 Antioxidant Response Pathway

Caption: Cysteamine activates the Nrf2 pathway to combat oxidative stress.

Glutathione Synthesis Pathway

Caption: Cysteamine promotes glutathione synthesis by providing the precursor cysteine.

Conclusion and Future Directions

This compound has demonstrated significant neuroprotective potential across a range of preclinical models of neurodegenerative diseases. Its multifaceted mechanism of action, targeting key pathological processes such as oxidative stress, deficient neurotrophic support, and protein aggregation, makes it a highly attractive therapeutic candidate. While clinical trial results in Huntington's disease have been modest, the safety profile and the observed trends warrant further investigation, potentially in earlier disease stages or in combination with other therapeutic agents. The promising preclinical data in Parkinson's disease models strongly support the advancement of cysteamine into clinical trials for this indication. For Alzheimer's disease, the initial findings are encouraging, but more extensive research is required to fully elucidate its therapeutic potential and mechanisms of action in the context of amyloid and tau pathologies. Future research should focus on optimizing dosing regimens, exploring novel delivery methods to enhance brain bioavailability, and identifying biomarkers to predict treatment response. A deeper understanding of the intricate molecular interactions of cysteamine within the central nervous system will be crucial for harnessing its full therapeutic potential in the fight against these devastating neurodegenerative disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Therapeutic Applications of Cysteamine and Cystamine in Neurodegenerative and Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cysteamine Attenuates the Decreases in TrkB Protein Levels and the Anxiety/Depression-Like Behaviors in Mice Induced by Corticosterone Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Pre-clinical evaluation of this compound as a therapeutic agent for mitochondrial respiratory chain disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Small Molecule Modulators of Keap1-Nrf2-ARE Pathway as Potential Preventive and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

The Effect of Cysteamine Bitartrate on Intracellular Cystine Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cystinosis is a rare lysosomal storage disorder characterized by the pathological accumulation of cystine within cells, leading to multi-organ damage. The primary therapeutic intervention is the administration of cysteamine (B1669678) bitartrate (B1229483), a cystine-depleting agent. This technical guide provides an in-depth overview of the mechanism of action of cysteamine bitartrate, its quantitative effects on intracellular cystine levels, and detailed experimental protocols for the measurement of this key biomarker. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of therapies for cystinosis and other lysosomal storage disorders.

Introduction to Cystinosis and Cysteamine Therapy

Cystinosis is an autosomal recessive metabolic disease caused by mutations in the CTNS gene, which encodes the lysosomal cystine transporter, cystinosin.[1] A defect in this transporter leads to the accumulation and crystallization of cystine within the lysosomes of various tissues, causing widespread cellular damage.[1] The kidneys are typically the first organs affected, leading to Fanconi syndrome and progressive renal failure.[1] Other organs, including the eyes, thyroid, muscles, and pancreas, are also impacted over time.

The cornerstone of cystinosis treatment is lifelong therapy with this compound.[1][2] This aminothiol (B82208) compound effectively reduces intralysosomal cystine, thereby slowing the progression of the disease and improving patient prognosis.[1]

Mechanism of Action of this compound

Cysteamine's therapeutic effect is achieved through a biochemical process that bypasses the defective cystinosin transporter.

-

Lysosomal Entry: Cysteamine enters the lysosome via a currently unidentified transporter.[1]

-

Disulfide Exchange: Inside the lysosome, cysteamine participates in a thiol-disulfide exchange reaction with cystine. This reaction cleaves the cystine molecule (a dimer of two cysteine amino acids linked by a disulfide bond).[2]

-

Formation of Mixed Disulfide: The reaction results in the formation of cysteine and a mixed disulfide of cysteine and cysteamine (cysteine-cysteamine).[1]

-

Lysosomal Egress: Both cysteine and the cysteine-cysteamine mixed disulfide can then exit the lysosome through alternative, intact transporters. The mixed disulfide is believed to utilize the lysine (B10760008) transporter.[1]

This process effectively depletes the lysosome of accumulated cystine, preventing its crystallization and subsequent cellular toxicity.

Quantitative Effects of this compound on Intracellular Cystine Levels

The efficacy of this compound therapy is monitored by measuring intracellular cystine levels in white blood cells (WBCs), which serve as a biomarker for systemic cystine accumulation.[3] The therapeutic goal is typically to maintain WBC cystine levels below 1 nmol half-cystine/mg protein.[3][4]

Data from Clinical Trials

The following tables summarize quantitative data from clinical studies investigating the effect of immediate-release (IR) and delayed-release (DR) this compound on WBC cystine levels.

| Table 1: Effect of Delayed-Release (DR) Cysteamine in Treatment-Naïve Pediatric Patients (<6 years) | |

| Parameter | Value |

| Number of Patients | 15 |

| Mean Age (years) | 2.2 ± 1.0 |

| Baseline Mean WBC Cystine (nmol ½ cystine/mg protein) | 3.2 ± 3.0[5][6] |

| Mean WBC Cystine at Study Exit (nmol ½ cystine/mg protein) | 0.8 ± 0.8[5][6] |

| Patients Reaching WBC Cystine <1.0 nmol ½ cystine/mg protein at Study Exit | 76.9%[6][7] |

| Mean Decrease in WBC Cystine | Clinically meaningful decrease observed[5][6] |

| Table 2: Comparison of Immediate-Release (IR) and Delayed-Release (DR) Cysteamine in Patients with Nephropathic Cystinosis | |

| Parameter | Value |

| Number of Patients | 43[8][9] |

| Mean Peak WBC Cystine with IR Cysteamine (6 hours post-dose) (nmol ½ cystine/mg protein) | 0.54 ± 0.05[8][9] |

| Mean Peak WBC Cystine with DR Cysteamine (12 hours post-dose) (nmol ½ cystine/mg protein) | 0.62 ± 0.05[8][9] |

| Difference in Mean Peak WBC Cystine (DR - IR) (nmol ½ cystine/mg protein) | 0.08 ± 0.04[8][9] |

| Conclusion | DR cysteamine was non-inferior to IR cysteamine in maintaining low WBC cystine levels.[8][9] |

| Table 3: Pharmacodynamic Effects of Immediate-Release Cysteamine in Pediatric Patients | |

| Parameter | Value |

| Mean Maximum Decrement in WBC Cystine (nmol cystine/mg protein) | 0.46 ± 0.23[10] |

| Mean Time to Maximum Effect (hours) | 1.8 ± 0.8[10] |

| WBC Cystine Levels | Returned to baseline by 6 hours post-dose[10] |

Experimental Protocols for Measuring Intracellular Cystine

Accurate measurement of intracellular cystine is crucial for the diagnosis of cystinosis and the therapeutic monitoring of cysteamine treatment.[11] The following are detailed methodologies for the quantification of cystine in white blood cells.

White Blood Cell (WBC) Isolation

Objective: To isolate a pure population of polymorphonuclear leukocytes (PMNs) or mixed leukocytes from whole blood.

Materials:

-

Whole blood collected in acid-citrate-dextrose (ACD) or lithium heparin tubes.[12][13]

-

ACD-Dextran solution[14]

-

0.9% NaCl (saline)[14]

-

3.6% NaCl[14]

-

Distilled water[14]

-

15 ml centrifuge tubes[14]

-

Eppendorf tubes[14]

-

Centrifuge

Protocol:

-

Draw 5 mL of heparinized blood.[14]

-

Immediately transfer the blood to a 15 mL centrifuge tube and add an equal volume of ACD-Dextran. Mix by inversion.[14]

-

Place the tube on ice for 30-45 minutes to allow red blood cells to sediment.[14]

-

Carefully transfer the cloudy supernatant containing the leukocytes to a new 15 mL centrifuge tube.[14]

-

Centrifuge at 450 x g for 10 minutes at 5°C.[14]

-

Discard the supernatant. The pellet will contain the WBCs.[14]

-

To lyse remaining red blood cells, add 0.8 mL of 0.9% NaCl and 2.4 mL of distilled water. Vortex for 90 seconds.[14]

-

Add 0.8 mL of 3.6% NaCl to restore isotonicity.[14]

-

Centrifuge for 3 minutes at 5°C and discard the supernatant.[14]

-

Repeat the lysis steps (7-9).[14]

-

Wash the pellet by resuspending in 3.0 mL of 0.9% NaCl and centrifuging for 3 minutes. Discard the supernatant.[14]

-

The final WBC pellet is now ready for cystine measurement.

Sample Preparation for Cystine Measurement

Objective: To lyse the WBCs, prevent the artificial oxidation of cysteine to cystine, and precipitate proteins before analysis.

Materials:

-

WBC pellet

-

N-ethylmaleimide (NEM) solution (5.2 mM)[15]

-

12% Sulfosalicylic acid (SSA) or 12% Trichloroacetic acid (TCA)[14][16]

-

Distilled water

-

Vortex mixer

-

Microcentrifuge

Protocol:

-

Resuspend the WBC pellet in 0.3 mL of distilled water.[14]

-

Add an equal volume of NEM solution to the cell suspension to block free sulfhydryl groups and prevent the oxidation of cysteine to cystine.[11][15]

-